(R)-Methyl 1-boc-piperidine-3-carboxylate

Chiral resolution Asymmetric synthesis Stereochemical integrity

Choose (R)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6) to bypass low-yielding asymmetric synthesis. This pre-resolved enantiopure (R)-nipecotic acid methyl ester is the direct precursor to (R)-3-Boc-amino piperidine, a critical chiral intermediate for linagliptin. Using the racemate or (S)-enantiomer introduces costly chromatography and yield loss. The N-Boc protection and methyl ester provide orthogonal reactivity for complex, multi-step syntheses of DPP-4 inhibitors. Eliminate development risk with guaranteed stereochemical integrity.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 934423-10-6
Cat. No. B1453711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 1-boc-piperidine-3-carboxylate
CAS934423-10-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyLYYJQMCPEHXOEW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6): Chiral Nipecotic Acid Ester for Asymmetric Synthesis


(R)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6) is an enantiopure N-Boc-protected nipecotic acid methyl ester, a chiral heterocyclic building block with the molecular formula C12H21NO4 and molecular weight 243.3 g/mol . The compound features a six-membered piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester functionality at the 3-position with a defined (R)-stereochemical configuration [1]. This stereochemically pure intermediate serves as a key precursor for synthesizing biologically active piperidine-containing pharmaceutical candidates where the absolute stereochemistry is critical for target binding and pharmacological activity .

Procurement Risk Alert: Why Non-Specific N-Boc-Piperidine-3-Carboxylate Derivatives Cannot Replace the Defined (R)-Enantiomer


Substituting (R)-Methyl 1-Boc-piperidine-3-carboxylate with racemic mixtures, the (S)-enantiomer (CAS 88466-76-6), or different ester variants introduces substantial procurement and experimental risks . The (R)-enantiomer is required for synthesizing stereochemically defined pharmaceutical intermediates, notably (R)-3-Boc-amino piperidine, a critical building block for DPP-4 inhibitors such as linagliptin [1]. The asymmetric deprotonation of N-Boc-piperidine is notoriously difficult, achieving only low yields (often <30%) and moderate enantioselectivity (er ~70:30 to 85:15) when using chiral ligands such as (-)-sparteine or related diamines [2]. Starting from a pre-resolved, commercially available enantiopure building block eliminates this synthetic bottleneck, reduces development time by bypassing chiral separation steps, and ensures consistent stereochemical integrity throughout multi-step syntheses. The specific combination of (R)-stereochemistry, N-Boc protection, and methyl ester reactivity cannot be generically substituted without compromising downstream product quality or requiring costly revalidation of synthetic routes.

Quantitative Differentiation: (R)-Methyl 1-Boc-piperidine-3-carboxylate vs. Alternative Piperidine Building Blocks


Absolute Stereochemical Purity vs. Racemic Mixtures: Enabling Stereospecific Downstream Transformations

(R)-Methyl 1-Boc-piperidine-3-carboxylate is supplied as a single, defined enantiomer with a purity specification of ≥95% [1]. In contrast, its racemic counterpart (CAS 148763-41-1) lacks stereochemical definition, yielding a 1:1 mixture of (R)- and (S)-enantiomers that cannot participate in stereospecific transformations without prior resolution. The enantioselective lithiation of N-Boc-piperidine itself using chiral diamines such as tetramethylethylenediamine (TMEDA) yields low enantioselectivity and reduced yields, with studies reporting yields below 50% and enantiomeric ratios of approximately 75:25 .

Chiral resolution Asymmetric synthesis Stereochemical integrity

(R)-Enantiomer vs. (S)-Enantiomer: Differential Utility in Bioactive Molecule Synthesis

The (R)-enantiomer of methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6) is specifically required for synthesizing (R)-3-Boc-amino piperidine, an essential intermediate for the DPP-4 inhibitor linagliptin [1]. The corresponding (S)-enantiomer (CAS 88466-76-6) would yield the enantiomeric product series with potentially different or diminished biological activity. The absolute stereochemistry at the piperidine 3-position directly influences the three-dimensional orientation of functional groups in downstream bioactive molecules .

Enantiomer comparison Linagliptin synthesis Pharmaceutical intermediates

Methyl Ester vs. Ethyl Ester: Differentiated Reactivity for Selective Functionalization

The methyl ester of (R)-1-Boc-piperidine-3-carboxylate (C12H21NO4, MW 243.3) offers distinct reactivity compared to its ethyl ester analog (R)-ethyl 1-Boc-piperidine-3-carboxylate (C13H23NO4, MW 257.33) . The methyl ester undergoes hydrolysis or transesterification under milder conditions than the corresponding ethyl ester, providing chemoselectivity in multi-step syntheses where selective deprotection of one ester group is required while preserving others. The lower molecular weight (243.3 vs. 257.33) also translates to a 5.5% mass efficiency advantage in scale-up operations .

Ester reactivity Selective hydrolysis Functional group compatibility

Regiochemical Positioning: 3-Carboxylate vs. 4-Carboxylate Isomers in Medicinal Chemistry

(R)-Methyl 1-Boc-piperidine-3-carboxylate positions the carboxylate functionality at the 3-position of the piperidine ring, a substitution pattern characteristic of nipecotic acid derivatives. The 3-substitution pattern creates different spatial and electronic properties compared to the 4-carboxylate (isonipecotic acid) isomer, with distinct vectors for substituent projection that are critical in structure-activity relationship (SAR) studies [1].

Regioisomer comparison Piperidine substitution patterns SAR studies

Patent-Cited Synthetic Utility: Direct Evidence in Pharmaceutical Process Development

(R)-Methyl 1-Boc-piperidine-3-carboxylate is explicitly cited in multiple pharmaceutical patents as a key intermediate. Daiichi Sankyo Company, Limited references this specific compound (CAS 934423-10-6) in EP2017263 A1 . Additionally, G1 Therapeutics Inc. cites this compound in WO2019/136244 A1 [1]. A related patent (IN 01/2015) describes an improved process for preparing (R)-3-Boc-amino piperidine, an intermediate for linagliptin, starting from (R)-methyl 1-benzylpiperidine-3-carboxylate, which shares the same stereochemical core [2].

Patent citations Pharmaceutical intermediates Process chemistry

Procurement-Driven Application Scenarios for (R)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6)


Synthesis of (R)-3-Boc-Amino Piperidine for DPP-4 Inhibitor Linagliptin

This (R)-configured building block serves as a critical precursor in the multi-step synthesis of (R)-3-Boc-amino piperidine, an essential intermediate for manufacturing the DPP-4 inhibitor linagliptin, a widely prescribed type 2 diabetes medication [1]. The defined (R)-stereochemistry at the piperidine 3-position is essential for downstream biological activity. Procurement of the racemic mixture would necessitate additional chiral resolution steps, adding cost and reducing overall yield. Patent documentation confirms the specific utility of this (R)-enantiomer in pharmaceutical manufacturing processes [1].

Chiral Pool Synthesis of Stereochemically Defined Piperidine-Based Drug Candidates

As a pre-resolved enantiopure building block, (R)-Methyl 1-Boc-piperidine-3-carboxylate enables stereospecific construction of complex piperidine-containing pharmaceutical candidates where absolute stereochemistry is critical for target engagement . The compound eliminates the need for low-yielding asymmetric deprotonation of N-Boc-piperidine, which typically yields less than 50% product with enantiomeric ratios of approximately 75:25 . Starting with this defined building block ensures stereochemical integrity throughout multi-step synthetic sequences, reducing development timelines and improving batch-to-batch consistency.

Orthogonal Protection Strategy Development Using Methyl Ester Functionality

The methyl ester group at the 3-position provides a distinct reactivity profile (XLogP3 = 1.5, MW 243.3) that enables orthogonal protection strategies in complex molecule synthesis . Unlike the corresponding ethyl ester analog (MW 257.33, predicted LogP ~2.0), the methyl ester undergoes hydrolysis under milder conditions, allowing selective deprotection in the presence of other base-sensitive functional groups . This chemoselectivity is particularly valuable when synthesizing compounds containing multiple ester moieties that require sequential manipulation.

Nipecotic Acid-Derived Pharmacophore Synthesis for Neuroscience Research

The 3-carboxylate substitution pattern (nipecotic acid scaffold) distinguishes this compound from 4-carboxylate (isonipecotic acid) analogs, providing specific spatial vectors for substituent projection in SAR studies [2]. This regioisomer is specifically required for developing nipecotic acid-derived pharmacophores that target GABA uptake and other neurological pathways. Procurement of the incorrect 4-carboxylate regioisomer would yield compounds with fundamentally different target binding geometries, compromising biological activity in target engagement assays [2].

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